Fructose-phenylalanine is an Amadori compound, a class of early Maillard reaction products. [] It forms through a non-enzymatic reaction between glucose and phenylalanine. [, ] This compound serves as a key intermediate in the Maillard reaction, a complex series of chemical reactions responsible for the browning and flavor development in various foods during cooking. [] It plays a significant role in food chemistry, particularly in understanding the nutritional and sensory attributes of processed foods. [, ]
Fructose-phenylalanine is classified as a glycosylated amino acid. It is primarily derived from the interaction of fructose, a simple sugar, with phenylalanine, an essential amino acid. This reaction typically occurs under conditions of heat and moisture, which are common in food processing and cooking. The compound can also be found in certain processed foods where sugars and amino acids interact during thermal treatment.
The synthesis of fructose-phenylalanine occurs through the Maillard reaction, involving several steps:
Technical parameters that influence this synthesis include:
Fructose-phenylalanine has a complex molecular structure characterized by:
Fructose-phenylalanine participates in various chemical reactions:
The mechanism by which fructose-phenylalanine exerts physiological effects involves several pathways:
Fructose-phenylalanine exhibits several notable physical and chemical properties:
Fructose-phenylalanine has several scientific applications:
Fructose-phenylalanine is an Amadori rearrangement product formed when the amino acid phenylalanine reacts with fructose (or via glucose isomerization). Its chemical formula is C₁₅H₂₁NO₇ (molar mass: 327.33 g/mol), featuring a fructose moiety linked to phenylalanine through a stable N-glycosidic bond at the amino group [2] [3]. This compound belongs to the Maillard reaction’s early-stage products, distinct from advanced glycation end-products (AGEs) due to its well-defined structure and reversibility under certain conditions. Its IUPAC name is 1-deoxy-1-L-phenylalanino-D-fructose, reflecting the stereospecific linkage between the open-chain fructose and the amino acid [1].
The discovery of Amadori compounds dates to 1931, when Italian chemist Mario Amadori described the rearrangement of glycosylamines to 1-amino-1-deoxyketoses [3]. This process explained why glucose-alanine compounds produced different isomers than N-glucosylamines. Fructose-phenylalanine specifically gained research attention in the 1970s when food chemists and nutritionists investigated Maillard reaction products (MRPs). Seminal studies in 1977 demonstrated its nutritional unavailability in chicks, establishing a critical link between food processing chemistry and protein metabolism [1] [3].
Fructose-phenylalanine exemplifies how non-enzymatic browning alters food functionality and nutritional quality. Biochemically, it represents a “carbonylamine” adduct that redirects phenylalanine—an essential amino acid—from metabolic utilization to potential metabolic interference [3] [9]. Its formation in foods correlates with:
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